molecular formula C6H7BrClFN2 B151079 (2-Bromo-6-fluorophenyl)hydrazine hydrochloride CAS No. 1049729-31-8

(2-Bromo-6-fluorophenyl)hydrazine hydrochloride

Cat. No. B151079
M. Wt: 241.49 g/mol
InChI Key: UBRQPOGSUUNCBF-UHFFFAOYSA-N
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Description

Synthesis Analysis

Hydrazine derivatives are synthesized through various reactions, including condensation, diazotization, and reduction processes. For instance, the synthesis of 1,2-bis(2,4,6-trinitrophenyl) hydrazine involves the condensation of picryl chloride with hydrazine hydrate . Similarly, 4-chloro-2-fluorophenylhydrazine is synthesized from 2-fluoroaniline through acylation, chlorination, hydrolysis, diazotization, and reduction, with a high yield and purity . These methods could potentially be adapted for the synthesis of "(2-Bromo-6-fluorophenyl)hydrazine hydrochloride" by substituting the appropriate starting materials and reagents.

Molecular Structure Analysis

The molecular structure of hydrazine derivatives is often characterized using spectroscopic techniques and X-ray crystallography. For example, the structure of 1-((E)-3-(4-bromophenyl)-1-phenylallylidene)-2-(m-tolyl)hydrazine was elucidated using FT-IR, NMR, and single-crystal X-ray diffraction . The crystal structure analysis reveals the orientation of benzene rings and the presence of intermolecular hydrogen bonds, which are crucial for understanding the molecular geometry and potential reactivity of the compound .

Chemical Reactions Analysis

Hydrazine derivatives participate in various chemical reactions, including those with electrophiles and nucleophiles. The reactivity of these compounds can be influenced by the substituents on the phenyl ring. For instance, bromine chloride is used as a standard reagent for the titrimetric determination of hydrazine and its aryl derivatives, indicating that bromo-substituted hydrazines can undergo electron transfer reactions .

Physical and Chemical Properties Analysis

The physical properties such as melting points and the chemical properties like reactivity towards DNA binding can be determined experimentally and theoretically. The melting point of 4-chloro-2-fluorophenylhydrazine is reported to be around 59-60°C, suggesting that similar compounds might have comparable melting points . The interaction of hydrazine derivatives with DNA has been investigated using UV-visible spectroscopy, cyclic voltammetry, and theoretical calculations, indicating that these compounds can intercalate with DNA base pairs .

Scientific Research Applications

Potential in Drug Synthesis and Analysis

A significant area of research involves the analytical approaches to control and analyze hydrazine, hydrazides, and hydrazones due to concerns related to their potential genotoxicity. These compounds, including (2-Bromo-6-fluorophenyl)hydrazine hydrochloride, are critical in the synthesis and analysis of active pharmaceutical ingredients (APIs) and drug products. The wide variety of analytical techniques, both chromatographic and spectroscopic, underscore the compound's utility in ensuring the safety and efficacy of pharmaceuticals (Elder, Snodin, & Teasdale, 2011).

Involvement in Antimicrobial Research

Hydrazide–hydrazone derivatives, including those related to (2-Bromo-6-fluorophenyl)hydrazine hydrochloride, have been investigated for their antimicrobial properties. These compounds exhibit a wide variety of biological activities, such as antibacterial, antitubercular, antifungal, and antiprotozoal actions. The last six years have seen a surge in research focused on the antimicrobial activity of these derivatives, indicating their potential as future antimicrobial agents (Popiołek, 2016).

Environmental and Safety Considerations

Research on graphene-based nanomaterials for the electrochemical sensing of hydrazine highlights the environmental and safety implications of handling hydrazine compounds. Given hydrazine's hepatotoxic, mutagen, and carcinogenic properties, monitoring its concentration is crucial. Graphene-based nanomaterials present a promising avenue for developing high-performance electrochemical sensors, reflecting ongoing efforts to mitigate the risks associated with hydrazine exposure (Singh et al., 2022).

Optoelectronic Material Development

The synthesis and functionalization of compounds like (2-Bromo-6-fluorophenyl)hydrazine hydrochloride are crucial in the development of new optoelectronic materials. These materials have applications in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors, demonstrating the compound's versatility beyond pharmaceuticals (Lipunova et al., 2018).

Safety And Hazards

The compound is considered hazardous and has the GHS07 pictogram . The hazard statements include H302, H315, H319, H335 . The precautionary statements include P261, P305, P338, P351 . It is recommended to wear protective gloves/protective clothing/eye protection/face protection and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

(2-bromo-6-fluorophenyl)hydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrFN2.ClH/c7-4-2-1-3-5(8)6(4)10-9;/h1-3,10H,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBRQPOGSUUNCBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)NN)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30382447
Record name (2-bromo-6-fluorophenyl)hydrazine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30382447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Bromo-6-fluorophenyl)hydrazine hydrochloride

CAS RN

1049729-31-8
Record name (2-bromo-6-fluorophenyl)hydrazine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30382447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-Bromo-6-fluoroaniline (2.0 g, 10 mmol) was dissolved in hydrochloric acid (7.0 mL, 12 N aqueous, 8.0 equiv) and cooled to 0° C. An aqueous solution (10 mL) of sodium nitrite (0.80 g, 11 mmol, 1.1 equiv) was added dropwise over 30 minutes via addition funnel and the mixture was stirred for an additional 30 minutes at 0° C. A hydrochloric acid solution (10 mL, 12 N aqueous) of stannous chloride (7.1 g, 31 mmol, 3.0 equiv) was then added to the mixture over 45 minutes via addition funnel and the mixture was stirred for an additional 1 hour at 0° C. To the mixture, sodium hydroxide (30 mL, 1 N aqueous) was added slowly until basic (pH>8). The mixture was warmed to ambient temperature, poured into sodium hydroxide (50 mL, 25% aqueous) and the aqueous layer was extracted with diethyl ether (3×250 mL). The combined organic extracts were dried with sodium sulfate, filtered and partially concentrated in vacuo. The mixture was diluted with diethyl ether (200 mL) and treated with gaseous hydrochloric acid until saturated, resulting in a white precipitate, which was filtered and washed with diethyl ether (2×50 mL), providing the titled compound as a white solid.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
7 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Three
[Compound]
Name
stannous chloride
Quantity
7.1 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four
Quantity
30 mL
Type
solvent
Reaction Step Five

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